molecular formula C20H34N2O B11955967 1-Dodecyl-3-(p-tolyl)urea CAS No. 156499-16-0

1-Dodecyl-3-(p-tolyl)urea

Cat. No.: B11955967
CAS No.: 156499-16-0
M. Wt: 318.5 g/mol
InChI Key: UWKLNEYVPVAWKD-UHFFFAOYSA-N
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Description

1-Dodecyl-3-(p-tolyl)urea is an organic compound with the molecular formula C20H34N2O and a molecular weight of 318.507 g/mol This compound is a member of the urea family, characterized by the presence of a urea functional group

Preparation Methods

The synthesis of 1-Dodecyl-3-(p-tolyl)urea typically involves the reaction of dodecylamine with p-tolyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Dodecylamine+p-Tolyl isocyanateThis compound\text{Dodecylamine} + \text{p-Tolyl isocyanate} \rightarrow \text{this compound} Dodecylamine+p-Tolyl isocyanate→this compound

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted at elevated temperatures and may require the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

1-Dodecyl-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The urea group in this compound can participate in substitution reactions, where one of the substituents is replaced by another group. This can be achieved using various reagents and catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Dodecyl-3-(p-tolyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Dodecyl-3-(p-tolyl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with various biological molecules, influencing their structure and function. This compound may also interact with enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

1-Dodecyl-3-(p-tolyl)urea can be compared with other similar compounds, such as:

    1-Dodecyl-3-(4-fluorophenyl)urea: This compound has a similar structure but contains a fluorine atom in place of the methyl group on the phenyl ring. It exhibits different chemical and biological properties.

    1-Dodecyl-3-(2-pyridinyl)urea: This compound contains a pyridine ring instead of a tolyl group, leading to variations in its reactivity and applications.

    1-Dodecyl-3-(benzyl)urea:

These comparisons highlight the uniqueness of this compound in terms of its structure and properties.

Properties

CAS No.

156499-16-0

Molecular Formula

C20H34N2O

Molecular Weight

318.5 g/mol

IUPAC Name

1-dodecyl-3-(4-methylphenyl)urea

InChI

InChI=1S/C20H34N2O/c1-3-4-5-6-7-8-9-10-11-12-17-21-20(23)22-19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3,(H2,21,22,23)

InChI Key

UWKLNEYVPVAWKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

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